4-cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene typically involves the introduction of the cyclopropyl, fluorine, and trifluoromethyl groups onto a benzene ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The fluorine or trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: This compound has a similar trifluoromethyl group but differs in the presence of a chlorine atom instead of a cyclopropyl group.
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound contains two chlorine atoms and a trifluoromethyl group, making it structurally similar but with different reactivity.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: This compound has both chlorine and fluorine atoms along with the trifluoromethyl group.
Uniqueness
4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2060046-71-9 |
---|---|
Molecular Formula |
C10H8F4 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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